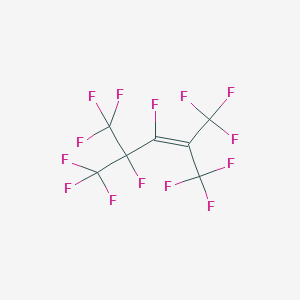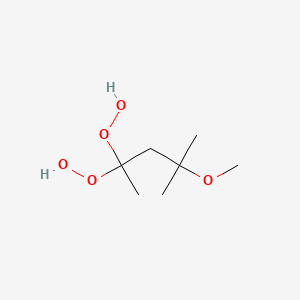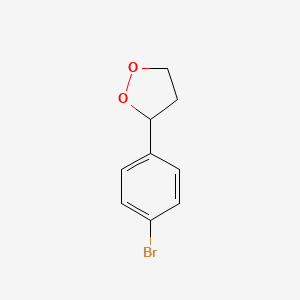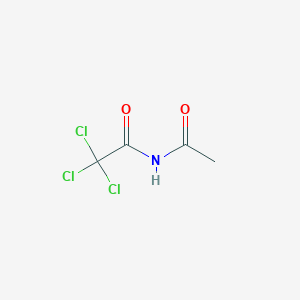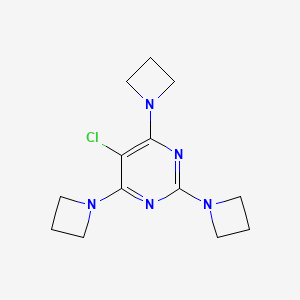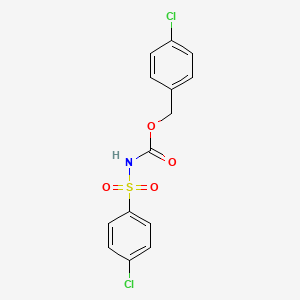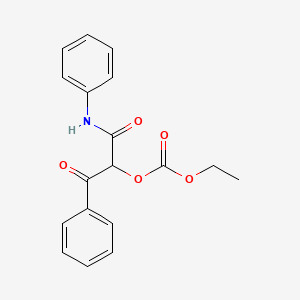
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an anilino group, a dioxo group, and a phenylpropan-2-yl ethyl carbonate moiety, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of aniline with a dioxo compound, followed by the introduction of a phenylpropan-2-yl group and subsequent carbonate formation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl methyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl butyl carbonate
- 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl isopropyl carbonate
Uniqueness
1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl carbonate moiety, in particular, differentiates it from similar compounds and influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
66045-04-3 |
|---|---|
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
(1-anilino-1,3-dioxo-3-phenylpropan-2-yl) ethyl carbonate |
InChI |
InChI=1S/C18H17NO5/c1-2-23-18(22)24-16(15(20)13-9-5-3-6-10-13)17(21)19-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,19,21) |
InChI-Schlüssel |
DYJACJJEMQWYOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



